molecular formula C11H18N2O3S2 B5065844 5-methyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenesulfonamide

5-methyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenesulfonamide

Cat. No. B5065844
M. Wt: 290.4 g/mol
InChI Key: ZVCHPIZMQFAVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to "5-methyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenesulfonamide" often involves multi-step reactions, starting from basic thiophene sulfonamide structures. For example, similar compounds have been synthesized by reactions involving morpholine and thiophene derivatives, utilizing methods such as the Biginelli reaction and cyclocondensation reactions to introduce various functional groups and achieve the desired molecular architecture (Hery Suwito et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using spectroscopic methods, including NMR, IR, and mass spectrometry, as well as crystallography. These techniques provide insights into the arrangement of atoms and the configuration of the molecule. For instance, the crystal structure of a similar molecule was determined by X-ray diffraction, revealing its monoclinic system and specific lattice parameters (Mamatha S.V et al., 2019).

properties

IUPAC Name

5-methyl-N-(2-morpholin-4-ylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S2/c1-10-2-3-11(17-10)18(14,15)12-4-5-13-6-8-16-9-7-13/h2-3,12H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCHPIZMQFAVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737467
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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